Tetramethylhydrazine

Description

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of hydrazine chemistry, which began in the late nineteenth century. The foundation for hydrazine derivatives was established in 1875 when Emil Fischer prepared simple aryl hydrazines through the reduction of corresponding diazo compounds. Fischer's pioneering work introduced the terminology "hydrazo" compounds and subsequently suggested the name hydrazine for the parent compound. The systematic development of hydrazine chemistry advanced significantly when Curtius isolated hydrazine and several of its salts in 1887 through his studies of diazoacetic acid reactions.

The specific development of tetra-substituted hydrazine derivatives emerged as part of systematic investigations into alkylated hydrazine compounds during the mid-twentieth century. Historical records indicate that this compound synthesis was achieved through controlled alkylation processes, though early preparation methods faced significant challenges. The compound's emergence as a research subject coincided with the expansion of hydrazine applications in propellant technology and industrial chemistry during the 1950s and 1960s.

Research conducted during the environmental chemistry conferences of the 1980s highlighted this compound as part of comprehensive studies examining the entire family of hydrazine fuels and their derivatives. These investigations established this compound as a model compound for understanding the chemical behavior of fully substituted hydrazine systems, contributing to both fundamental nitrogen chemistry knowledge and practical applications in chemical synthesis.

Nomenclature and Classification

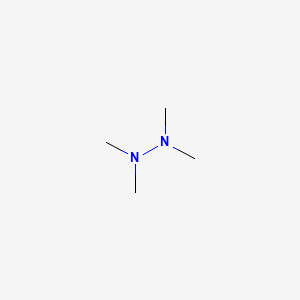

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its primary designation being 1,1,2,2-tetramethylhydrazine. The compound is officially registered under Chemical Abstracts Service Registry Number 6415-12-9, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes "hydrazine, tetramethyl-" and the simplified molecular descriptor "(CH₃)₂NN(CH₃)₂".

The systematic classification of this compound places it within the broader category of tetra-substituted hydrazine derivatives, specifically characterized by the presence of four methyl substituents attached to the nitrogen-nitrogen backbone. According to established classification systems, the compound belongs to the organic building blocks category, specifically under hydrazines and nitrogen compounds. The European Community Number 229-119-8 provides additional regulatory identification for the compound.

| Classification Parameter | Designation |

|---|---|

| Systematic Name | 1,1,2,2-Tetramethylhydrazine |

| Chemical Abstracts Service Number | 6415-12-9 |

| Molecular Formula | C₄H₁₂N₂ |

| Molecular Weight | 88.15 g/mol |

| European Community Number | 229-119-8 |

| Simplified Molecular Linear Formula | N(N(C)C)(C)C |

The International Chemical Identifier system provides additional structural specificity through the InChI designation "InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3" and the corresponding InChIKey "DHBZRQXIRAEMRO-UHFFFAOYSA-N". These identifiers enable precise chemical database searches and facilitate computational chemistry applications involving this compound.

Significance in Nitrogen Chemistry Research

This compound has emerged as a pivotal compound in advancing the understanding of nitrogen-nitrogen bond chemistry and thermochemical behavior. Comprehensive thermochemical investigations using threshold photoelectron photoion coincidence spectroscopy have established fundamental thermodynamic parameters for this compound radical cations, revealing specific dissociation pathways that occur near threshold energies. These studies demonstrated that this compound ions exhibit two primary dissociation reactions: methyl radical loss forming (CH₃)₂NNCH₃⁺ and methane loss producing fragment ions with empirical formula C₃H₈N₂⁺- .

The research significance of this compound extends to its role as a model system for understanding variational transition state theory applications in chemical kinetics. Investigations utilizing Rice-Ramsperger-Kassel-Marcus theory revealed that particularly for methyl radical loss reactions, variational transition state theory was essential for obtaining satisfactory fits to experimental breakdown curves. These findings have contributed substantially to the theoretical framework for predicting the behavior of nitrogen-containing organic compounds under various energetic conditions.

| Thermochemical Parameter | Value | Units |

|---|---|---|

| Enthalpy of Formation (0 K) for (CH₃)₂NNCH₃⁺ | 833 ± 5 | kJ mol⁻¹ |

| Enthalpy of Formation (0 K) for C₃H₈N₂⁺- | 1064 ± 5 | kJ mol⁻¹ |

| Enthalpy of Vaporization | 32.9 | kJ mol⁻¹ |

| Temperature Range for Vaporization Study | 290-346 | K |

The compound's significance in nitrogen chemistry research also encompasses its utility in mass spectrometry studies and ion clustering investigations. The National Institute of Standards and Technology maintains comprehensive thermochemical databases that include this compound data, reflecting its importance as a reference compound for calibration and validation of analytical methodologies. These databases provide critical information for researchers investigating nitrogen-containing systems and serve as benchmarks for computational chemistry calculations involving hydrazine derivatives.

Position in Hydrazine Derivative Family

This compound occupies a unique position within the hydrazine derivative family as the completely methylated representative of this important class of nitrogen compounds. The hydrazine derivative family encompasses compounds with the general structure R₂N-NR₂, where substituents range from hydrogen atoms to various alkyl and aryl groups. This compound represents the terminal point of methylation in this series, providing researchers with insights into the effects of complete substitution on the nitrogen-nitrogen backbone.

The systematic study of hydrazine derivatives reveals that this compound belongs to the tetra-substituted category, distinguished from mono-, di-, and tri-substituted analogs by its complete absence of hydrogen atoms directly bonded to nitrogen. This structural characteristic imparts unique physical and chemical properties that differentiate this compound from its less substituted counterparts. Comparative studies within the hydrazine family have demonstrated that tetra-alkyl derivatives exhibit increased viscosity and altered thermodynamic properties relative to their partially substituted analogs.

The position of this compound in the hydrazine derivative hierarchy has particular significance for understanding structure-activity relationships in nitrogen chemistry. Research comparing this compound with other members of the hydrazine family, including monomethylhydrazine, dimethylhydrazines, and trimethylhydrazine, has revealed systematic trends in thermochemical behavior and molecular stability. These comparative investigations have established this compound as a benchmark compound for evaluating the effects of progressive methylation on nitrogen-nitrogen bonded systems.

Propriétés

IUPAC Name |

1,1,2,2-tetramethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-5(2)6(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBZRQXIRAEMRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61556-82-9 (mono-hydrochloride) | |

| Record name | Tetramethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10214358 | |

| Record name | Tetramethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6415-12-9 | |

| Record name | Tetramethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10214358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHW03U0AA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Stoichiometric Challenges

Hydrazine reacts with methyl iodide in a 1:4 molar ratio, but the tendency to form quaternary hydrazonium salts increases with smaller alkyl groups. For example, methyl iodide predominantly yields trimethylhydrazonium iodide at lower temperatures (20–40°C), whereas ethyl or propyl analogs favor tetraalkylated products. This is attributed to steric hindrance and the stability of intermediate hydrazinium ions. A comparative study revealed that butyl bromide yields 13% tetrabutylhydrazine versus 50% hydrazonium salt, while butyl chloride improves tetraalkylation to 36%.

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance alkylation efficiency by stabilizing ionic intermediates. For instance, Harries and Haga reported that maintaining a hydrazine-to-methyl iodide ratio of 0.25 in DMF at 60°C produced trimethylhydrazine in 72% yield, but further methylation to this compound required elevated temperatures (80–100°C) and prolonged reaction times.

Table 1: Alkylation Efficiency with Different Methylating Agents

| Methylating Agent | Solvent | Temperature (°C) | Product (Yield) |

|---|---|---|---|

| Methyl iodide | DMF | 60 | Trimethylhydrazine (72%) |

| Methyl iodide | DMF | 100 | This compound (38%) |

| Dimethyl sulfate | Water | 80 | This compound (45%) |

Dimethyl sulfate, a milder alkylating agent, circumvents salt formation in aqueous media, achieving 45% this compound at 80°C.

Reductive Alkylation Methods

Reductive alkylation employs aldehydes or ketones with reducing agents to introduce methyl groups. Kosyakov et al. developed a two-step process using formaldehyde and sodium cyanoborohydride, yielding this compound in 68% purity after distillation. This method avoids the use of hazardous alkyl halides but requires strict pH control (pH 6–7) to prevent over-reduction.

Mechanistic Considerations

The reaction proceeds via imine intermediates:

-

Hydrazine reacts with formaldehyde to form N,N-dimethylhydrazone.

-

Reduction with NaBH₃CN generates N,N,N',N'-tetramethylhydrazine.

Side products include trimethylhydrazine (12–15%) and methylated amines, necessitating fractional distillation for purification.

Catalytic Synthesis Approaches

Transition metal catalysts offer milder conditions and higher selectivity. Kiremire et al. synthesized a titanium complex, [CpTiCl₂(NMeNMe₂)], which catalyzes the coupling of dimethylamine to this compound at 50°C under nitrogen. The mechanism involves Ti-mediated N–N bond formation, with a turnover number (TON) of 120 after 24 hours.

Table 2: Catalytic Performance of Metal Complexes

| Catalyst | Temperature (°C) | TON | Selectivity (%) |

|---|---|---|---|

| [CpTiCl₂(NMeNMe₂)] | 50 | 120 | 85 |

| Pd/C (with H₂) | 80 | 90 | 72 |

| Ni(acac)₂ | 100 | 65 | 68 |

Palladium on carbon (Pd/C) with hydrogen gas enables reductive coupling but suffers from lower selectivity due to competing C–N hydrogenolysis.

Radical-Mediated Syntheses

Nitrogen-centered radicals (NCRs) provide alternative pathways. Zard and Meyer demonstrated that photolysis of N-stannylhydrazines generates iminyl radicals, which dimerize to form this compound derivatives. For example, irradiation of N-benzotriazolylimine precursors in toluene yields 58% this compound after 6 hours.

Limitations and Byproducts

Radical recombination often produces symmetric products, but asymmetric this compound remains challenging. Major byproducts include hydrazones (15–20%) and aziridines (8–12%).

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Alkylation | 38–45 | 90 | High | Moderate (halogen waste) |

| Reductive Alkylation | 68 | 85 | Moderate | Low |

| Catalytic | 85 | 95 | High | Low |

| Radical | 58 | 88 | Low | High (toxic solvents) |

Catalytic methods outperform others in yield and sustainability, whereas radical routes are limited by solvent toxicity.

Analyse Des Réactions Chimiques

Tetramethylhydrazine undergoes various chemical reactions, including:

Reduction: It can be reduced under specific conditions, although this is less common.

Substitution: This compound can participate in substitution reactions, particularly with halogens and other electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Synthesis

Tetramethylhydrazine is primarily utilized as a reagent in organic synthesis. Its ability to form nitrogen-containing compounds makes it valuable in the production of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | This compound can be oxidized to form radical cations, detectable by electron spin resonance spectroscopy. |

| Reduction | Although less common, it can undergo reduction under specific conditions. |

| Substitution | It participates in substitution reactions with halogens and other electrophiles. |

Biological Research

In biological contexts, this compound has shown potential in several areas:

- Enzyme-Catalyzed Reactions : It has been studied for its role in facilitating enzyme-catalyzed reactions and radical formation, indicating its potential as a biochemical tool.

- Antitumor Activity : Research indicates that this compound derivatives exhibit significant antitumor effects against various cancer cell lines by disrupting cellular processes and inducing apoptosis .

- Cognitive Function : Studies have demonstrated that this compound can improve cognitive functions in animal models of Alzheimer's disease by reducing amyloid-beta deposition and tau phosphorylation .

Industrial Applications

This compound is also employed in industrial processes:

- Production of Polymers and Resins : It serves as a precursor in the synthesis of various polymers and resins, contributing to materials science advancements.

- Insecticidal Properties : Recent studies have explored the insecticidal activity of this compound derivatives, which show promise as effective antifeedants against agricultural pests.

Toxicological Studies

Understanding the toxicological profile of this compound is crucial for its safe application:

- Acute Toxicity : Case studies reveal that acute exposure can lead to severe respiratory issues and liver damage. For instance, an incident involving a worker exposed to this compound resulted in pneumonia attributed to its inhalation.

- Chronic Toxicity : Long-term exposure studies indicate significant adverse effects, including tumorigenicity in laboratory animals.

Case Studies

Several studies highlight the applications and effects of this compound:

- A study on the metabolic pathways of this compound revealed its interaction with cytochrome P-450 enzymes, leading to the formation of reactive intermediates that contribute to its toxicity .

- Research into its antitumor properties demonstrated that specific derivatives could inhibit tumor growth effectively through apoptosis induction in cancer cells .

Mécanisme D'action

The mechanism of action of tetramethylhydrazine involves its interaction with specific molecular targets and pathways. For example, it can be oxidized by prostaglandin endoperoxide synthase, leading to the formation of radical cations. These radicals can then participate in further chemical reactions, including N-demethylation, which produces formaldehyde . This mechanism highlights the compound’s ability to act as both a substrate and a catalyst in various biochemical processes.

Comparaison Avec Des Composés Similaires

Key Properties:

- Boiling Point: Not explicitly reported, but its volatility is lower than smaller hydrazines due to increased molecular weight .

- Reactivity : Undergoes thermal decomposition to form fragments like methylmethyleneimine and trimethylamine during atomic layer deposition (ALD) processes .

- Toxicity : Classified as a Flam. Liq. 3 (flammable liquid) and WGK 3 (highly hazardous to water). Chronic exposure in mice induces tumorigenicity, particularly in the liver and lungs .

- Applications :

Structural and Physical Properties

The table below compares tetramethylhydrazine with other methyl-substituted hydrazines:

Trends:

- Ionization Energy : Decreases with increasing methyl substitution (methylhydrazine > 1,1-dimethylhydrazine > this compound), correlating with reduced stability and higher reactivity .

- Density : Methylhydrazine is denser due to fewer methyl groups, while this compound’s symmetry lowers intermolecular forces .

Chemical Reactivity and Degradation Pathways

- This compound :

- UDMH : Degrades into FADMH , NDMA , and This compound in soil, but this compound is less persistent due to further breakdown .

- Methylhydrazine: Oxidizes to methanol and methyldiazene on metal surfaces, with faster reaction kinetics than this compound .

Toxicity and Environmental Impact

- This compound: Chronic administration in Swiss mice causes hepatocellular carcinomas and lung adenomas at doses >50 mg/kg . Its WGK 3 classification underscores aquatic toxicity risks .

- 1,1-Dimethylhydrazine: More acutely toxic (LC₅₀ ~10 ppm in rats) and a potent carcinogen, targeting the liver and kidneys .

- UDMH : Persists in ecosystems, but biodegradation pathways mitigate long-term contamination .

Activité Biologique

Tetramethylhydrazine (TMH) is a chemical compound primarily known for its applications in rocket propellants and as a potential carcinogen. This article provides a comprehensive overview of the biological activity of TMH, including its toxicological effects, mechanisms of action, and implications for health based on diverse research findings.

This compound is a hydrazine derivative with the molecular formula . It is characterized by its high reactivity and potential to form various metabolites that may contribute to its biological effects.

Acute and Chronic Toxicity

- Acute Exposure : Case studies indicate that acute exposure to TMH can lead to severe respiratory issues, liver damage, and central nervous system effects. A notable case involved a worker exposed to hydrazine, resulting in pneumonia and severe lung lesions attributed to TMH exposure .

- Chronic Exposure : Long-term exposure studies in laboratory animals have shown significant adverse effects, including tumorigenicity. In a study where Swiss mice were administered TMH in drinking water, tumors developed in various organs, indicating its potential as a carcinogen .

Mechanisms of Toxicity

TMH undergoes metabolic activation that results in the formation of reactive intermediates. Research suggests that it may induce oxidative stress through the generation of free radicals, which can damage cellular components such as DNA and proteins . The proposed mechanism involves two sequential one-electron oxidations leading to the formation of an iminium cation, which hydrolyzes to yield formaldehyde—a known toxic compound .

Antitumor Effects

Studies have demonstrated that TMH exhibits significant antitumor activity against specific cancer cell lines. For example, research indicated that TMH derivatives could inhibit tumor growth through mechanisms involving disruption of cellular processes and induction of apoptosis in cancer cells .

Insecticidal Activity

Recent investigations into the insecticidal properties of TMH derivatives have shown promising results. Certain derivatives displayed effective antifeedant activity against agricultural pests, suggesting potential applications in pest control . The effectiveness varied significantly based on structural modifications, highlighting the importance of chemical design in enhancing biological activity.

Case Studies and Research Findings

Q & A

Q. What experimental methods are used to study the oxidation pathways of TMH in biochemical systems?

TMH oxidation by prostaglandin endoperoxide synthase can be analyzed via electron spin resonance (ESR) spectroscopy to detect radical cation intermediates (e.g., TMH radical cation). Concurrent N-demethylation reactions generating formaldehyde are quantified using spectrophotometric assays (e.g., Nash reagent for formaldehyde detection). Experimental design should include controls with arachidonic acid to validate peroxidative metabolism and inhibitors like indomethacin to confirm enzyme specificity .

Q. How can TMH be synthesized and purified for laboratory use?

TMH is typically synthesized via alkylation of hydrazine derivatives. Advanced methods involve methyl carborane reagents (e.g., CH₃(CHB₁₁R₅X₆)) for dimethylation, which require inert conditions due to their high electrophilicity. Purification involves fractional distillation under nitrogen to avoid oxidation, with purity verified via ¹H NMR (single resonance at 2.25 ppm) and refractive index (n²⁰/D: 1.404) .

Q. What are the key structural and spectroscopic properties of TMH critical for reaction characterization?

TMH exhibits a gauche conformation with an N–N bond length of ~1.436 Å (MP2/6-31G**), differing from earlier experimental reports (1.401 Å). Key spectroscopic markers include a ¹H NMR singlet at 2.25 ppm (symmetrical methyl groups) and a UV-Vis absorption peak at 254 nm. Computational studies (DFT/B3LYP) are recommended to resolve discrepancies between experimental and theoretical bond lengths .

Advanced Research Questions

Q. How do computational methods address contradictions in TMH’s N–N bond length and conformational energetics?

Hybrid QM/MM approaches (e.g., MP2/6-31G** with MM3 force fields) reconcile discrepancies by modeling torsion–stretch interactions and lone-pair repulsion effects. For example, syn/anti conformers show elongated N–N bonds (1.45–1.48 Å) compared to gauche (1.43 Å). These models also predict heats of formation (ΔfH) within ±5 kJ/mol of experimental values .

Q. What mechanistic pathways explain TMH’s role in reducing metal oxides during atomic layer deposition (ALD)?

TMH forms via ligand recombination of (CH₃)₂N⁻ during ALD of Fe₃O₄ from γ-Fe₂O₃. The reducing capacity depends on precursor electronegativity (e.g., TDMATi vs. TDMASn) and process temperature (150–300°C). In situ mass spectrometry monitors TMH generation, while XPS validates Fe³⁺ → Fe²⁺ reduction. Design experiments with controlled ligand release kinetics to optimize reduction efficiency .

Q. How does solvent reorganization energy influence TMH’s electron transfer (ET) kinetics in self-exchange reactions?

Solvent reorganization energy (λsolv) for TMH radical cation ET is calculated via dielectric continuum models with constrained equilibrium thermodynamics. In acetonitrile, λsolv decreases with alkyl chain length (tetramethyl > tetraethyl > tetrapropyl), correlating with experimental rate constants (kET). Use a "four-point" method to partition inner and solvent contributions, validated against Marcus theory .

Q. What intermediates form during TMH’s thermal decomposition, and how are they detected?

Pyrolysis of TMH at >300°C produces dimethylamine and its dimer, detected via time-of-flight mass spectrometry (TOF-MS). Radical intermediates (e.g., •N(CH₃)₂) are identified using threshold photoelectron photoion coincidence (TPEPICO) spectroscopy. Monitor m/z 72 (C₃H₈N₂⁺) and m/z 73 ((CH₃)₂NNCH₃⁺) to track methane and methyl radical loss pathways .

Q. How do steric and electronic effects impact TMH’s reactivity in coordination chemistry?

TMH’s low nucleophilicity (due to methyl crowding near N lone pairs) limits its use in direct metal coordination. Instead, it acts as a reducing agent in d⁰ metal amide reactions (e.g., Zr(NMe₂)₄ + O₂ → Zr₃O(NMe₂)₆). DFT studies reveal that TMH stabilizes intermediates via weak N–O interactions, with reaction pathways validated by X-ray crystallography .

Data Contradiction Analysis

- NN Bond Length Discrepancies : Early crystallographic studies reported shorter N–N bonds (1.401 Å) versus computational predictions (1.436 Å). Resolve via high-resolution gas-phase electron diffraction or Raman spectroscopy under inert conditions .

- Thermochemical Data : Conflicting ΔfH values for TMH (95 kJ/mol vs. earlier erroneous reports) are resolved using G3 composite methods, which account for basis set superposition errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.